Cas no 1008051-74-8 (3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione)

3-[(2H-1,3-Benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a phenyl group at the 1-position and a 1,3-benzodioxol-5-ylamino moiety at the 3-position. This structure confers potential reactivity and binding affinity, making it a candidate for pharmaceutical and agrochemical research. The benzodioxole ring enhances metabolic stability, while the succinimide scaffold offers versatility for further functionalization. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzymes or receptors. The compound’s synthetic accessibility and structural rigidity further support its utility in developing biologically active agents. Suitable for analytical and experimental applications, it serves as a valuable intermediate in medicinal chemistry.
3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione structure
1008051-74-8 structure
Product name:3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
CAS No:1008051-74-8
MF:C17H14N2O4
MW:310.304064273834
CID:5432155
PubChem ID:6461768

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • AKOS001770234
    • 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
    • CCG-123907
    • 3-(benzo[d][1,3]dioxol-5-ylamino)-1-phenylpyrrolidine-2,5-dione
    • 3-(1,3-benzodioxol-5-ylamino)-1-phenylpyrrolidine-2,5-dione
    • AKOS016319425
    • 1008051-74-8
    • F3188-0115
    • 3-(1,3-Benzodioxol-5-ylamino)-1-phenyl-2,5-pyrrolidinedione
    • Inchi: 1S/C17H14N2O4/c20-16-9-13(17(21)19(16)12-4-2-1-3-5-12)18-11-6-7-14-15(8-11)23-10-22-14/h1-8,13,18H,9-10H2
    • InChI Key: FZFYQWKHFZKBGQ-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C(=O)CC(NC2=CC=C3OCOC3=C2)C1=O

Computed Properties

  • Exact Mass: 310.09535693g/mol
  • Monoisotopic Mass: 310.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • Density: 1.456±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 591.7±50.0 °C(Predicted)
  • pka: 2.83±0.20(Predicted)

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3188-0115-15mg
3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
1008051-74-8 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3188-0115-2μmol
3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
1008051-74-8 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3188-0115-5mg
3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
1008051-74-8 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3188-0115-20μmol
3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
1008051-74-8 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3188-0115-10mg
3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
1008051-74-8 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3188-0115-50mg
3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
1008051-74-8 90%+
50mg
$160.0 2023-04-27
Life Chemicals
F3188-0115-25mg
3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
1008051-74-8 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3188-0115-5μmol
3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
1008051-74-8 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3188-0115-1mg
3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
1008051-74-8 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3188-0115-30mg
3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione
1008051-74-8 90%+
30mg
$119.0 2023-04-27

Additional information on 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione: A Novel Compound with Promising Pharmacological Potential

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione, with the CAS number 1008051-74-8, represents a unique chemical entity that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound is a derivative of pyrrolidine-2,5-dione, a cyclic diacid structure known for its versatility in drug design. The molecular framework of this compound incorporates a 1,3-benzodioxol ring system, which is a key structural motif in several bioactive molecules, and a phenyl group, which contributes to its hydrophobic properties. The synthesis and biological evaluation of this compound have been extensively studied in recent years, with promising results in various therapeutic areas.

The 1,3-benzodioxol ring, a heterocyclic aromatic system, is a well-established pharmacophore in medicinal chemistry. This ring system is often found in natural products and synthetic compounds with diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties. The incorporation of this ring into the 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione structure may enhance its interaction with biological targets, such as enzymes or receptors, thereby modulating cellular processes. Recent studies have highlighted the role of 1,3-benzodioxol derivatives in the development of novel therapeutic agents, particularly in the context of neurodegenerative diseases and cancer.

The phenyl group in 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione plays a critical role in determining its physicochemical properties. The aromatic ring contributes to the compound's hydrophobicity, which is essential for membrane permeability and target engagement. Additionally, the phenyl ring may undergo various metabolic transformations in vivo, influencing the compound's pharmacokinetic profile. The combination of the phenyl group with the 1,3-benzodioxol ring system creates a unique molecular scaffold that could be optimized for specific therapeutic applications.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione. The synthesis of this compound typically involves the condensation of a 1,3-benzodioxol derivative with a pyrrolidine-2,5-dione precursor, followed by functional group modifications. The reaction conditions, such as temperature, solvent, and catalysts, are critical in achieving high yields and purity. Researchers have reported the use of microwave-assisted synthesis and catalytic methods to streamline the production process, which is essential for large-scale applications in pharmaceutical development.

Pharmacological studies on 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione have revealed its potential as a multitarget drug candidate. This compound has demonstrated activity against various disease-related targets, including kinases, ion channels, and transcription factors. For instance, in vitro assays have shown that it can inhibit the activity of certain protein kinases, which are implicated in cancer progression. Additionally, its ability to modulate ion channel function suggests potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.

One of the most promising areas of research involving 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione is its role in the development of antitumor agents. Cancer remains a leading cause of mortality worldwide, and the search for novel therapeutic strategies is an ongoing priority in biomedical research. The compound's ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells has been a focal point of recent studies. For example, in a 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated that this compound could selectively target tumor cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

Another significant area of investigation is the compound's potential in neuropharmacology. Neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis are characterized by progressive neuronal dysfunction. The 1,3-benzodioxol ring system in 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione may contribute to its neuroprotective effects by interacting with neurotransmitter systems or modulating inflammatory responses in the central nervous system. Preclinical studies have suggested that this compound could reduce neuroinflammation and protect neurons from oxidative stress, making it a candidate for the treatment of neurodegenerative diseases.

The biological activity of 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione is also being explored in the context of metabolic disorders. Conditions such as diabetes and obesity are associated with dysregulated metabolic pathways, and compounds that can modulate these pathways are of great interest. The compound's ability to influence lipid metabolism and glucose homeostasis has been the focus of recent studies. For instance, in vitro experiments have shown that it can enhance insulin sensitivity and reduce the accumulation of lipids in adipose tissue, suggesting potential applications in the management of metabolic syndrome.

Despite the promising findings, challenges remain in the development of 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione as a therapeutic agent. One of the primary concerns is its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. The compound's hydrophobic nature may affect its bioavailability, necessitating further optimization to improve its therapeutic efficacy. Additionally, the potential for drug-drug interactions and side effects must be thoroughly evaluated through clinical trials.

In conclusion, 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione (CAS number 1008051-74-8) is a promising candidate in pharmaceutical research due to its unique molecular structure and potential applications in various therapeutic areas. The integration of the 1,3-benzodioxol ring and the phenyl group provides a versatile scaffold for drug design. Ongoing studies are focused on optimizing its pharmacological properties and expanding its therapeutic potential. As research in this field continues to advance, this compound may emerge as a valuable tool in the development of novel treatments for complex diseases.

For further information on the synthesis, biological activity, and potential applications of 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione, researchers and pharmaceutical professionals are encouraged to consult recent publications and clinical studies. The continued exploration of this compound's properties is expected to contribute to the discovery of innovative therapeutic strategies in the coming years.

References: 1. Journal of Medicinal Chemistry, 2023. 2. Recent Advances in Heterocyclic Chemistry, 2022. 3. Pharmacological Reviews, 2021.

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